molecular formula C22H28N2O4 B10912193 N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B10912193
M. Wt: 384.5 g/mol
InChI Key: NDAJGYYHYXEYTG-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    N’-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide: is a complex organic compound with a lengthy name. Let’s dissect it:

  • This compound likely has interesting properties due to its structural complexity, and it may be relevant in various scientific contexts.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Exploring its interactions with biological molecules (e.g., enzymes, receptors).

      Medicine: Assessing its pharmacological properties (e.g., antimicrobial, anticancer).

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects would require further research.
    • It might interact with specific protein targets or cellular pathways.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct information on similar compounds with this specific structure. it’s worth exploring related hydrazides and acetohydrazides to highlight its uniqueness.

    Properties

    Molecular Formula

    C22H28N2O4

    Molecular Weight

    384.5 g/mol

    IUPAC Name

    N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide

    InChI

    InChI=1S/C22H28N2O4/c1-6-27-20-10-9-19(26-5)11-18(20)13-23-24-22(25)14-28-21-12-17(15(2)3)8-7-16(21)4/h7-13,15H,6,14H2,1-5H3,(H,24,25)/b23-13+

    InChI Key

    NDAJGYYHYXEYTG-YDZHTSKRSA-N

    Isomeric SMILES

    CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)COC2=C(C=CC(=C2)C(C)C)C

    Canonical SMILES

    CCOC1=C(C=C(C=C1)OC)C=NNC(=O)COC2=C(C=CC(=C2)C(C)C)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.